GAT228 (3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole) is the R-(+)-enantiomer of the racemic compound GAT211. [] It functions as an allosteric modulator of the cannabinoid receptor 1 (CB1R). [] Specifically, GAT228 exhibits both positive allosteric modulator (PAM) and agonist activity at the CB1R. [] This dual functionality makes it a valuable tool in scientific research exploring the therapeutic potential and mechanisms of CB1R modulation. Research suggests that GAT228 exerts its allosteric agonist activity by binding to an intracellular transmembrane helix (TMH) 1-2-4 exosite. []
GAT228 is a compound that has garnered attention for its role as a partial allosteric agonist of the cannabinoid receptor type 1 (CB1). It is derived from the GAT211 scaffold and is known for its unique pharmacological properties, particularly in modulating receptor activity without directly activating the receptor itself. The compound's interactions with CB1 receptors are crucial for understanding its potential therapeutic applications.
GAT228 was developed through synthetic modifications of GAT211, which is a known cannabinoid receptor modulator. The synthesis of GAT228 involves the strategic alteration of functional groups to enhance its binding affinity and efficacy at the CB1 receptor. Research articles have detailed the synthesis and characterization of this compound, highlighting its significance in pharmacological studies related to cannabinoid receptors .
GAT228 is classified as a positive allosteric modulator (PAM) of the CB1 receptor. Unlike traditional agonists that activate the receptor directly, GAT228 modifies the receptor's response to endogenous cannabinoids, potentially leading to reduced side effects associated with direct agonism. This classification places GAT228 within a growing category of compounds aimed at fine-tuning cannabinoid signaling in therapeutic contexts .
The synthesis of GAT228 primarily involves chemical modifications to the GAT211 structure. Key steps include:
These methods have been optimized to achieve high yields and purity for subsequent biological testing .
GAT228 features a complex molecular structure characterized by:
The specific interactions within the binding site include cation−π interactions and hydrogen bonds between the indole nitrogen and specific amino acids in the receptor .
GAT228 undergoes several key interactions when binding to the CB1 receptor:
The binding affinity and efficacy are assessed through various assays, including cAMP inhibition assays and β-arrestin recruitment assays, which measure how well GAT228 modulates receptor activity compared to other ligands .
GAT228 functions by binding to an allosteric site on the CB1 receptor, which influences how the receptor responds to endogenous cannabinoids:
Research indicates that GAT228 can significantly modify CB1-mediated signaling pathways, impacting both cAMP levels and β-arrestin recruitment in cellular models .
Relevant analyses indicate that these properties influence its bioavailability and therapeutic potential .
GAT228 has potential applications in:
The core structure of GAT228—a 2-phenylindole derivative—is synthesized through multi-step organic routes emphasizing regioselective bond formation and chiral resolution. Initial synthesis begins with the construction of the indole nucleus via Fischer indolization, followed by palladium-catalyzed Suzuki-Miyaura coupling to introduce the 2-phenyl moiety. Critical to this process is the strategic placement of a nitro group at the C-5 position of the indole ring, serving as both a directing group for subsequent electrophilic substitutions and a precursor for functional group transformations [1].
Selective reduction of the nitro group to an amine is achieved using catalytic hydrogenation (Pd/C, H₂) or tin(II) chloride under acidic conditions. This step requires precise control to prevent over-reduction or side reactions. The resulting aniline intermediate undergoes reductive amination with aldehydes (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) to form tertiary amines—a key structural motif in GAT228. The reaction employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent in dichloroethane at 60°C, achieving yields >85% with minimal epimerization [1] [5].
Table 1: Key Synthetic Intermediates for GAT228
Intermediate | Function | Reaction Conditions | Yield (%) |
---|---|---|---|
5-Nitro-2-phenylindole | Nucleus formation | Suzuki coupling, Pd(PPh₃)₄, K₂CO₃ | 78 |
5-Amino-2-phenylindole | Nitro reduction | SnCl₂, HCl, EtOH | 92 |
Tertiary amine precursor | Reductive amination | NaBH(OAc)₃, DCE, 60°C | 85 |
GAT228 exists as a racemic mixture post-synthesis due to its chiral center at the indole C3 position bearing the trifluoromethylphenyl group. Resolution of enantiomers employs chiral stationary phase (CSP) chromatography using amylose-derived sorbents (Chiralpak IA/IB). The R-enantiomer (GAT228) exhibits a retention time of 14.2 min (hexane:isopropanol 90:10, 1 mL/min), while the S-enantiomer elutes at 11.8 min. Absolute stereochemistry is confirmed via X-ray crystallography of Mosher amide derivatives, revealing the R-configuration’s superior allosteric agonist activity [1]. Alternative methods include enzymatic resolution using lipase B (Candida antarctica), though chromatographic separation remains industrially preferred due to scalability and >99% enantiomeric excess (ee) [1] [7].
The SAR of 2-phenylindole derivatives reveals stringent structural prerequisites for CB1R allosteric agonism. GAT228 (R-enantiomer) demonstrates a 50-fold higher potency in cAMP inhibition assays (EC₅₀ = 42 nM) compared to its S-counterpart (EC₅₀ = 2.1 μM), underscoring enantioselective receptor engagement. Molecular docking based on CB1R crystal structures (PDB: 5TGZ) indicates hydrogen bonding between GAT228’s indole NH and K3.28(192), while its trifluoromethyl groups occupy a hydrophobic subpocket near F3.36(200) [1] [6].
Fluorination at the pendant aryl ring profoundly influences CB1R modulation. Analogues with 3,5-bis(trifluoromethyl) substituents (e.g., GAT228) exhibit 5-fold enhanced ago-PAM activity over mono-fluorinated derivatives due to:
Table 2: Impact of Fluorination on CB1R Agonist Activity
Compound | R¹ | R² | cAMP Inhibition EC₅₀ (nM) | β-arrestin Recruitment EC₅₀ (nM) |
---|---|---|---|---|
GAT228 | CF₃ | CF₃ | 42 ± 6 | 310 ± 45 |
Analog 1 | H | CF₃ | 210 ± 22 | 1,520 ± 210 |
Analog 2 | OCH₃ | CF₃ | >1,000 | Inactive |
The C5 nitro group in early leads (e.g., GAT591) confers electron-withdrawing properties that enhance orthosteric ligand binding affinity but compromises metabolic stability. Hepatic microsomal assays reveal rapid nitro-reduction (t₁/₂ = 8 min in human microsomes) forming inactive amino derivatives. Strategic replacement with halogens (Cl, F) or methyl groups retains potency while improving stability:
Table 3: Metabolic Parameters of GAT228 Analogues
Compound | C5 Substituent | Microsomal t₁/₂ (min) | Clᵢₙₜ (mL/min/kg) | Major Metabolic Pathway |
---|---|---|---|---|
GAT591 | NO₂ | 11 ± 2 | 45 ± 8 | Nitro reduction |
GAT228 | CF₃ | 68 ± 9 | 12 ± 3 | N1-Glucuronidation |
Analog 3 | Cl | 52 ± 7 | 18 ± 4 | Oxidative defluorination |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7